molecular formula C16H23N3O4 B2894309 tert-Butyl 4-[(5-carbamoylpyridin-2-yl)oxy]piperidine-1-carboxylate CAS No. 857048-68-1

tert-Butyl 4-[(5-carbamoylpyridin-2-yl)oxy]piperidine-1-carboxylate

Cat. No.: B2894309
CAS No.: 857048-68-1
M. Wt: 321.377
InChI Key: KEWNKYUHFKQKSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-[(5-carbamoylpyridin-2-yl)oxy]piperidine-1-carboxylate: is a synthetic organic compound with the molecular formula C16H23N3O4 It is characterized by a piperidine ring substituted with a tert-butyl ester group and a pyridine ring bearing a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-[(5-carbamoylpyridin-2-yl)oxy]piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines or 1,5-diketones.

    Introduction of the tert-Butyl Ester Group: This step often involves the reaction of the piperidine derivative with tert-butyl chloroformate in the presence of a base like triethylamine.

    Attachment of the Pyridine Ring: The pyridine ring is introduced through nucleophilic substitution reactions, where a suitable pyridine derivative reacts with the piperidine intermediate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Amines derived from the carbamoyl group.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-[(5-carbamoylpyridin-2-yl)oxy]piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a building block for the synthesis of bioactive molecules.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, such as enzyme inhibition or receptor modulation.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of tert-Butyl 4-[(5-carbamoylpyridin-2-yl)oxy]piperidine-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-[(5-aminopyridin-2-yl)oxy]piperidine-1-carboxylate
  • tert-Butyl 4-[(5-methylpyridin-2-yl)oxy]piperidine-1-carboxylate
  • tert-Butyl 4-[(5-chloropyridin-2-yl)oxy]piperidine-1-carboxylate

Uniqueness

tert-Butyl 4-[(5-carbamoylpyridin-2-yl)oxy]piperidine-1-carboxylate is unique due to the presence of the carbamoyl group on the pyridine ring. This functional group can significantly influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs with different substituents on the pyridine ring.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl 4-(5-carbamoylpyridin-2-yl)oxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-16(2,3)23-15(21)19-8-6-12(7-9-19)22-13-5-4-11(10-18-13)14(17)20/h4-5,10,12H,6-9H2,1-3H3,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWNKYUHFKQKSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Combine a solution of 4-(5-cyano-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester (1630 mg, 5.38 mmol) in DMSO (50 mL) with potassium carbonate (371 mg, 2.69 mmol). Cool the solution to 0° C. and add slowly hydrogen peroxide (1.61 mL). After 10 min, stir the reaction mixture at room temperature for 2 h. Add water (25 mL) and extract twice with CH2Cl2 (30 mL). Dry the organic layer over sodium sulfate, filter and concentrate to provide the title compound (1669 mg, 97%) as a white solid.
Quantity
1630 mg
Type
reactant
Reaction Step One
Quantity
371 mg
Type
reactant
Reaction Step Two
Quantity
1.61 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
97%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.